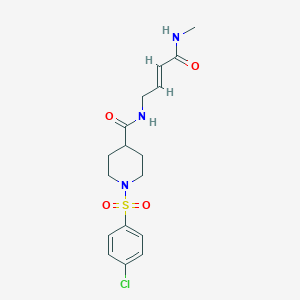

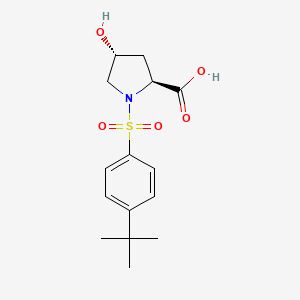

amino}acetic acid CAS No. 2126143-83-5](/img/structure/B2484505.png)

Rac-2-{[(1R,2R)-2-hydroxycyclopentyl](methyl)amino}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Given the specificity of your request, it might be beneficial to consult specialized chemical databases or resources dedicated to synthetic chemistry for detailed information on the compound "Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid." These resources often contain comprehensive data on synthesis, molecular structure, physical and chemical properties, as well as any known applications or studies related to the compound .

Scientific Research Applications

Structural Elucidation and Conformational Analysis The structural elucidation of related halogenated carboxylic acids like Racemic 2-Bromo-3-Methylbutyric Acid has been studied to understand their intermolecular interactions, hydrogen bonding motifs, packing modes, and preferred conformations in solid-state structures. This research provides insights into the stable structures and intermolecular interactions of similar compounds, which could be valuable for the development of new materials or pharmaceuticals (Seidel et al., 2020).

Organometallic Chemistry The synthesis and structural characterization of organometallic carboxyphosphines, like rac-{2-(Diphenylphosphino)ferrocenyl}acetic Acid and related compounds, have been explored. These compounds have applications in the field of catalysis, materials science, and pharmaceuticals due to their unique properties (Štěpnička & Císařová, 2003).

Conformationally Constrained Analogs of Amino Acids Research into the synthesis of conformationally constrained analogs of amino acids like (+)-2-aminobicyclo[3.1.0]hexane-2,6-carboxylic acid has been conducted, with applications in drug development, particularly for neurological and psychiatric disorders (Wheeler et al., 2005).

Natural Product Synthesis Studies on the synthesis of γ-Lactones from Cycloocta-1,5-diene, using related compounds as starting materials, have been performed. These lactones are important intermediates in the synthesis of natural products and can lead to the development of new pharmaceuticals or agrochemicals (Behr et al., 2004).

Transition Metal Complexes in Catalysis The synthesis and characterization of transition metal complexes of amino acid-bearing Schiff base ligands have been explored. These complexes have significant potential in catalysis and industrial processes due to their unique properties and reactivity (Ikram et al., 2015).

These studies and research areas demonstrate the diverse applications of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid and structurally related compounds in various fields of scientific research. They underscore the compound's importance in the advancement of chemical synthesis, materials science, and pharmaceuticals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

2-[[(1R,2R)-2-hydroxycyclopentyl]-methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9(5-8(11)12)6-3-2-4-7(6)10/h6-7,10H,2-5H2,1H3,(H,11,12)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBNFCCQFBSUJN-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1CCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)[C@@H]1CCC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2484423.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2484427.png)

![1-[(3,4-dimethyl-5-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2484429.png)

![3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2484430.png)

![N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2484439.png)

![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2484442.png)